molecular formula C11H16O4 B8407749 1-Acetoxy-2-(carbethoxymethyl)cyclopent-1-ene

1-Acetoxy-2-(carbethoxymethyl)cyclopent-1-ene

Cat. No. B8407749
M. Wt: 212.24 g/mol
InChI Key: APEDXYXOOGXPEG-UHFFFAOYSA-N
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Patent
US04006179

Procedure details

In the manner described in Example 10, treatment of 2-(carbethoxymethyl)cyclopentan-1-one (Example 210) with acetic anhydride and p-toluenesulfonic acid monohydrate gives an oil, b.p. 130°-131° C. (7 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])([O:3][CH2:4][CH3:5])=[O:2].[C:13](OC(=O)C)(=[O:15])[CH3:14].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:13]([O:12][C:8]1[CH2:9][CH2:10][CH2:11][C:7]=1[CH2:6][C:1]([O:3][CH2:4][CH3:5])=[O:2])(=[O:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)CC1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives an oil, b.p. 130°-131° C. (7 mm)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=C(CCC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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